N-((4-hydroxychroman-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
N-((4-Hydroxychroman-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a 1-methylimidazole core linked to a sulfonamide group. The defining structural element is the (4-hydroxychroman-4-yl)methyl substituent, where chroman (benzopyran) is a bicyclic system comprising a benzene ring fused to a dihydropyran.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-17-8-13(15-10-17)22(19,20)16-9-14(18)6-7-21-12-5-3-2-4-11(12)14/h2-5,8,10,16,18H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOYKOAXYVXOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((4-hydroxychroman-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide are largely defined by its interactions with specific enzymes and proteins within the malaria parasite. The compound has been found to interact with the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16. This interaction stabilizes Pfs16, which is crucial for the formation of male gametes in the malaria parasite.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. Specifically, it blocks male gamete formation in the malaria parasite life cycle, thereby preventing the transmission of the parasite to the mosquito. This effect is achieved through the compound’s interaction with Pfs16, a protein that plays a crucial role in the development of male gametes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the Pfs16 protein. This binding interaction stabilizes Pfs16, preventing the formation of male gametes in the malaria parasite. The compound’s ability to inhibit male gamete formation is crucial for its potential use as a transmission-blocking antimalarial drug.
Temporal Effects in Laboratory Settings
It is known that the compound exhibits nanomolar activity against the malaria parasite, indicating a potent and rapid effect.
Dosage Effects in Animal Models
Its potent activity at the nanomolar level suggests that it may be effective at relatively low doses.
Metabolic Pathways
Its interaction with the Pfs16 protein suggests that it may play a role in the metabolic processes associated with the development of male gametes in the malaria parasite.
Transport and Distribution
Its interaction with the Pfs16 protein suggests that it may be localized to the parasitophorous vacuole membrane in the malaria parasite.
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the parasitophorous vacuole membrane in the malaria parasite, given its interaction with the Pfs16 protein located in this region. This localization is crucial for the compound’s ability to inhibit the formation of male gametes and block the transmission of the parasite.
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant research findings, supported by data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-hydroxychroman derivatives with imidazole sulfonamides. The resulting compound features a sulfonamide group attached to an imidazole ring, which is known for its diverse biological properties.
Key Structural Features
- Imidazole Ring : Known for its role in various biological processes.
- Sulfonamide Group : Commonly associated with antibacterial activity.
- Hydroxychroman Moiety : May contribute to antioxidant properties.
1. Antimicrobial Properties
Research indicates that imidazole derivatives often exhibit significant antimicrobial activities. For instance, studies have shown that compounds containing sulfonamide groups can effectively inhibit bacterial growth. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
2. Anticancer Activity
The compound's structural similarity to known anticancer agents raises interest in its potential as an anticancer drug. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study : A study on the effects of this compound on human lung cancer cells indicated a reduction in viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment.
3. Antioxidant Activity
The presence of the hydroxychroman moiety suggests potential antioxidant properties. Research has shown that compounds with similar structures can scavenge free radicals, thus protecting cells from oxidative stress.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
The biological mechanisms underlying the activities of this compound are still being elucidated. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways.
- Antioxidant Defense Activation : The antioxidant activity may involve upregulation of endogenous protective enzymes.
Comparison with Similar Compounds
Structural Analogues and Substituent Diversity
The 1-methyl-1H-imidazole-4-sulfonamide scaffold is common in medicinal chemistry, with substituents dictating target affinity and pharmacokinetics. Key analogs include:
(±)-[N-Benzyl-N-{trans-4-[(4-Cyanophenyl)(3-methyl-3H-imidazol-4-ylmethyl)amino]cyclohexyl}]-1-methyl-1H-imidazole-4-sulfonamide (11a)
- Substituent: Benzyl and trans-cyclohexyl groups with cyanophenyl and imidazolemethyl moieties.
- Activity : Potent farnesyltransferase inhibitor with Plasmodium selectivity .
N-{1,3-Dimethyl-2-oxo-6-[3-(oxolan-3-ylmethoxy)phenoxy]-2,3-dihydro-1H-1,3-benzodiazol-5-yl}-1-methyl-1H-imidazole-4-sulfonamide (7l)
- Substituent : Benzodiazolyl and oxolane (tetrahydrofuran) groups.
- Properties : Moderately polar due to ether linkages; structural data confirmed via X-ray crystallography (PDB: 4YBT) .
N-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide
- Substituent : Dihydrodioxin and hydroxyethyl groups.
- Properties : Molecular weight 339.37; enhanced solubility from hydroxyl and ether groups .
Target Compound: N-((4-Hydroxychroman-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
- Substituent : Chroman with 4-hydroxyl group.
- Inferred Properties :
- Hydrogen bonding : The hydroxyl group may improve solubility and target binding.
- Rigidity : The fused bicyclic system could restrict conformational flexibility, enhancing selectivity.
Physicochemical Properties
Pharmacokinetic Considerations
- Metabolism: Hydroxyl groups (e.g., in chroman or dihydrodioxin analogs) may undergo glucuronidation, reducing bioavailability compared to non-polar analogs .
- Permeability : Chroman’s moderate hydrophobicity could balance blood-brain barrier penetration and plasma stability.
Q & A
Q. What are the key steps in synthesizing N-((4-hydroxychroman-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Functional group assembly : Coupling the chroman-4-ol moiety with the imidazole-sulfonamide backbone via nucleophilic substitution or reductive amination.
- Purification : Silica gel flash chromatography (e.g., CH₂Cl₂/MeOH/NH₄OH gradients) to isolate intermediates and final products .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) for structural confirmation .
- Critical parameters : Controlled temperature (45–60°C) and pH to avoid side reactions like hydrolysis of sulfonamide groups .
Q. Which analytical techniques are essential for assessing purity and structural integrity?
- Methodological Answer :
- NMR spectroscopy : Identifies proton environments (e.g., distinguishing chroman methylene protons at δ ~3.5–4.0 ppm and imidazole aromatic protons at δ ~7.0–8.0 ppm) .
- HPLC : Quantifies purity (>95% for biological assays) using reverse-phase columns and UV detection .
- Mass spectrometry : HRMS confirms molecular weight (e.g., calculated vs. observed m/z) and detects fragmentation patterns .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings (e.g., differentiating chroman vs. imidazole protons) .
- X-ray crystallography : Provides absolute configuration if single crystals are obtained, though challenges arise due to sulfonamide hygroscopicity .
- Cross-validation : Compare experimental data with computational simulations (DFT calculations for NMR chemical shifts) .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Catalyst selection : Use Raney nickel over palladium to prevent dehalogenation during hydrogenation (e.g., avoids aryl chloride reduction in intermediates) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of sulfonamide intermediates .
- In-line monitoring : LC-MS tracks reaction progress to minimize over-oxidation or side-product formation .
Q. How can bioactivity assays be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, folate synthesis enzymes) .
- Dose-response studies : Use IC₅₀/EC₅₀ assays (0.1–100 μM range) in cell lines (e.g., HEK293 for cytotoxicity) .
- Structural analogs : Compare activity with derivatives lacking the chroman group to isolate pharmacophore contributions .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay standardization : Normalize protocols (e.g., ATP-based viability assays vs. live/dead staining) .
- Metabolic stability : Test compound stability in serum (e.g., 24-hour incubation at 37°C) to rule out false negatives from degradation .
- Epistatic analysis : Use CRISPR/Cas9 to validate target engagement (e.g., knockout models of suspected receptors) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
